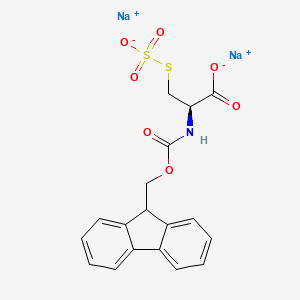

Fmoc-S-sulfo-L-cysteine disodium

Descripción general

Descripción

Fmoc-S-sulfo-L-cysteine disodium is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of cysteine during chemical reactions . The compound is often utilized in solid-phase peptide synthesis (SPPS) and proteomics studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-sulfo-L-cysteine disodium typically involves the protection of the amino group of cysteine with the Fmoc group. This is achieved through a series of chemical reactions that include the activation of the carboxyl group of the Fmoc reagent and its subsequent reaction with the amino group of cysteine . The reaction conditions often involve the use of organic solvents and bases to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure the consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-S-sulfo-L-cysteine disodium undergoes various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for protein structure.

Reduction: Disulfide bonds can be reduced back to thiol groups under specific conditions.

Substitution: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Bases: Piperidine, 4-methylpiperidine for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include:

Disulfide-linked peptides: Formed through oxidation.

Free thiol peptides: Formed through reduction.

Deprotected peptides: Formed through Fmoc removal.

Aplicaciones Científicas De Investigación

Fmoc-S-sulfo-L-cysteine disodium has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Fmoc-S-sulfo-L-cysteine disodium involves the protection of the amino group of cysteine, allowing for selective reactions at other functional groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, enabling the free amino group to participate in peptide bond formation . The sulfo group enhances the solubility of the compound in aqueous solutions, facilitating its use in various biochemical applications .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-cysteine: Similar in structure but lacks the sulfo group, making it less soluble in aqueous solutions.

Fmoc-S-acetyl-L-cysteine: Contains an acetyl group instead of a sulfo group, affecting its reactivity and solubility.

Uniqueness

Fmoc-S-sulfo-L-cysteine disodium is unique due to its enhanced solubility and stability, making it particularly useful in aqueous environments and for applications requiring high solubility. The presence of the sulfo group also allows for additional functionalization and modification, expanding its utility in various research fields .

Actividad Biológica

Fmoc-S-sulfo-L-cysteine disodium is a derivative of cysteine, an essential amino acid involved in numerous biological processes. This compound is particularly notable for its applications in peptide synthesis, drug development, and protein engineering. Its unique sulfonic acid group enhances solubility and stability, making it a valuable tool in various biochemical and pharmaceutical research contexts.

This compound is synthesized through the protection of the amino group of cysteine with the Fmoc (fluorenylmethyloxycarbonyl) group. This process typically involves activation of the carboxyl group of the Fmoc reagent, followed by its reaction with the amino group of cysteine. The resulting compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its application in peptide synthesis and other bioconjugation processes .

The mechanism of action for this compound centers around its ability to protect the amino group while allowing selective reactions at other functional groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, enabling the free amino group to participate in peptide bond formation. This property is vital for creating complex peptides that can mimic biological functions or serve as therapeutic agents .

Biological Activity

The biological activity of this compound has been investigated primarily through its role in peptide synthesis and its effects on cellular processes.

1. Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its sulfonic acid group increases solubility in aqueous solutions, facilitating the synthesis of peptides that require high solubility and stability .

2. Cellular Uptake and Metabolism

Research indicates that derivatives like S-sulfocysteine (SSC), a structural analog of Fmoc-S-sulfo-L-cysteine, are taken up by cells and metabolized effectively. Studies on Chinese hamster ovary (CHO) cells have shown that SSC forms mixed disulfides with glutathione, influencing cellular redox status and promoting antioxidant responses .

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Molybdenum Cofactor Deficiency (MoCD) : In a study involving MoCD, SSC was shown to act as an NMDA receptor agonist, leading to excitotoxic neurodegeneration. This highlights the importance of understanding how sulfur-containing compounds can influence neurological pathways .

- Therapeutic Applications : The ability to incorporate Fmoc-S-sulfo-L-cysteine into peptides has been linked to advancements in drug delivery systems where stability and bioactivity are crucial. Its role in bioconjugation processes enhances the efficacy of therapeutic agents by allowing precise targeting of biomolecules .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound | Sulfonic Group | Solubility | Applications |

|---|---|---|---|

| Fmoc-S-sulfo-L-cysteine | Yes | High | Peptide synthesis, drug development |

| Fmoc-L-cysteine | No | Moderate | Peptide synthesis |

| Fmoc-S-acetyl-L-cysteine | No | Moderate | Bioconjugation |

Propiedades

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPPKCSTYKCFHX-SQKCAUCHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163558-30-3 | |

| Record name | Fmoc-S-sulfo-L-cysteine disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.